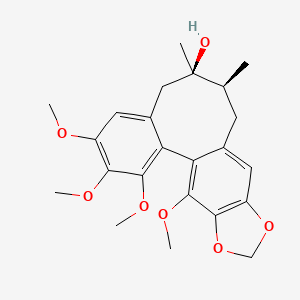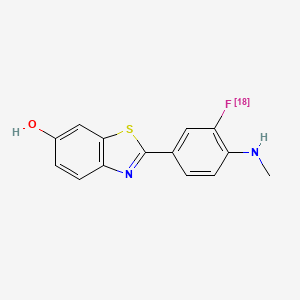
Flutemetamol F-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
フルテメタモール (18F) は、陽電子放出断層撮影 (PET) イメージングで使用される放射性医薬品化合物です。 18F を含有しており、主に脳内のβアミロイド神経線維沈着の密度を推定することでアルツハイマー病の診断ツールとして使用されます .
準備方法
フルテメタモール (18F) は、求核置換反応によって合成されます。 このプロセスは、活性化された前駆体に18F が求核攻撃し、続いてカートリッジ精製および再製剤化が行われます . この化合物は、5~6 時間で製造でき、品質チェックを受け、その直後に配布されます . 工業生産方法により、最大限の効力を発揮するための限られた時間枠のために、注文が来るまで製品は製造されません .
化学反応の分析
フルテメタモール (18F) は、求核置換反応を起こします。 合成には、活性化された前駆体に18F が求核攻撃することが含まれます . これらの反応で使用される一般的な試薬には、18F と前駆体化合物が含まれます。 これらの反応から生成される主要な生成物は、フルテメタモール (18F) 自身です .
科学研究への応用
フルテメタモール (18F) は、特に医学の分野において、いくつかの科学研究への応用があります。 これは、認知障害を持つ患者の脳内のβアミロイド神経線維沈着の密度を推定するために、PET イメージングで使用され、アルツハイマー病および認知機能低下その他の原因の診断に役立ちます . この化合物は、PET スキャン再現性の評価と、PET スキャンと死後における大脳皮質神経線維沈着密度の評価との比較にも使用されます .
科学的研究の応用
Flutemetamol (18F) has several scientific research applications, particularly in the field of medicine. It is used in PET imaging to estimate β-amyloid neuritic plaque density in the brains of patients with cognitive impairment, aiding in the diagnosis of Alzheimer’s disease and other causes of cognitive decline . The compound is also used in clinical trials to assess the reproducibility of PET scans and to compare PET scans with post-mortem assessments of cerebral cortical neuritic plaque density .
作用機序
静脈内注射後、フルテメタモール (18F) は血液脳関門を通って拡散し、脳全体で検出可能な放射能信号を生成します . この化合物は、アルツハイマー病に関与する脳の線維状βアミロイドプラークに選択的に結合します . この結合により、プラークがPET イメージングによって可視化され、疾患の診断に役立ちます .
類似の化合物との比較
フルテメタモール (18F) は、11C-ピッツバーグ化合物-B (11C-PiB) や18F-フロルベタピルなどの他のβアミロイドPETトレーサーと比較されることがよくあります。 11C-PiB とフルテメタモール (18F) はどちらも、白質における同様の取り込みの地形学的パターンを示し、白質高信号と正常に見える白質を効果的に区別できます . フルテメタモール (18F) は、半減期が長く、結合能が高いため、より商業的に実現可能な選択肢となります . 18F-フロルベタピルも、βアミロイドプラークのPETイメージングで使用される同様の化合物です .
類似化合物との比較
Flutemetamol (18F) is often compared with other β-amyloid PET tracers such as 11C-Pittsburgh compound-B (11C-PiB) and 18F-Florbetapir. Both 11C-PiB and flutemetamol (18F) show a similar topographical pattern of uptake in white matter and can effectively distinguish between white matter hyperintensities and normal appearing white matter . flutemetamol (18F) has a longer half-life and higher binding potential, making it a more commercially viable option . Another similar compound is 18F-Florbetapir, which is also used in PET imaging for β-amyloid plaques .
特性
| Fluorine-18 (F 18) is a cyclotron-produced radionuclide that decays by positron emission (β+ decay, 96.7%) and orbital electron capture (3.3%) to stable oxygen-18 with a physical half-life of 109.8 minutes. The positron can undergo annihilation with an electron to produce two gamma rays; the energy of each gamma ray is 511 keV. After flumetamol F18 is given intravenously, it accumulates in beta amyloid plaques in the brain, and thus becomes visible via positron emission tomography (PET). | |
CAS番号 |
765922-62-1 |
分子式 |
C14H11FN2OS |
分子量 |
273.32 g/mol |
IUPAC名 |
2-[3-(18F)fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3/i15-1 |
InChIキー |
VVECGOCJFKTUAX-HUYCHCPVSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
異性体SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)[18F] |
正規SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
| 765922-62-1 | |
同義語 |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


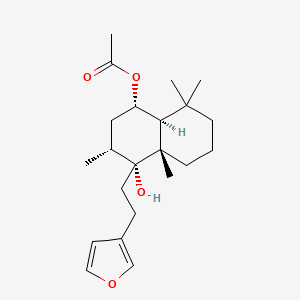
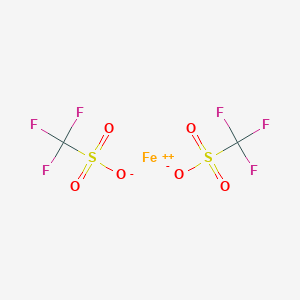
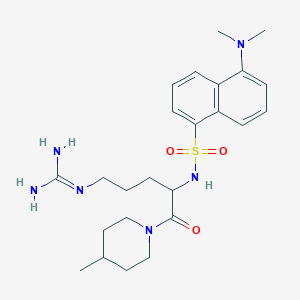


![(1S,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1252573.png)
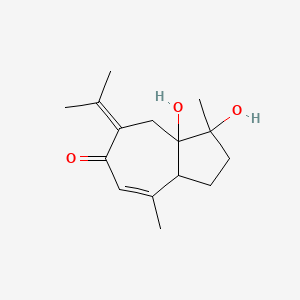
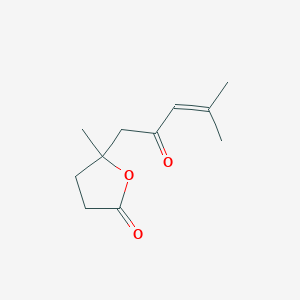

![13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1252578.png)
![3-[(3S,5S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1252579.png)

